Benzyl tetrahydro-2H-pyran-4-carboxylate
Overview
Description
Benzyl tetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The benzyl group is attached to the tetrahydropyran ring via a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of benzyl alcohol with tetrahydro-2H-pyran-4-carboxylic acid under esterification conditions. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Benzyl tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Benzyl tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Benzyl tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a prodrug .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-carboxylate derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar chemical reactivity.
Benzyl esters: Compounds like benzyl acetate and benzyl benzoate have similar ester functional groups and undergo comparable chemical reactions.
Uniqueness
Benzyl tetrahydro-2H-pyran-4-carboxylate is unique due to the combination of the tetrahydropyran ring and the benzyl ester group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including organic synthesis and pharmaceutical development .
Biological Activity
Benzyl tetrahydro-2H-pyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various applications in research and medicine.
Chemical Structure and Properties
This compound is an ester derivative of tetrahydropyran, characterized by a benzyl group attached to the tetrahydropyran ring. Its molecular formula is C12H14O3, and it has a molecular weight of 218.24 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid, which may exhibit distinct biological effects. This hydrolysis is essential for the compound's role as a prodrug, enhancing its therapeutic potential in various applications.
Antimicrobial Activity
Research has shown that derivatives of 4H-pyran compounds exhibit significant antimicrobial properties. For instance, certain 4H-pyran derivatives have been evaluated for their antibacterial effects against various Gram-positive bacteria. In one study, derivatives demonstrated lower IC50 values than ampicillin against several bacterial strains, indicating their potential as effective antimicrobial agents .
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. Studies indicate that certain derivatives possess strong DPPH scavenging activity, suggesting their capability to neutralize free radicals and reduce oxidative stress in biological systems . The antioxidant activity was quantitatively assessed through EC50 values, with some compounds showing comparable efficacy to known antioxidants like butylated hydroxytoluene (BHT).
Cytotoxicity and Antitumor Effects
The cytotoxic effects of this compound derivatives have been evaluated in vitro against various cancer cell lines, including HCT-116 cells. Research findings indicate that specific derivatives can suppress cell proliferation effectively, with IC50 values indicating significant cytotoxicity at low concentrations . Moreover, molecular docking studies suggest that these compounds may inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression, thus providing insights into their potential as anticancer agents .
Research Findings and Case Studies
A compilation of findings from recent studies highlights the diverse biological activities associated with this compound:
Activity | Tested Compound | IC50/EC50 Value | Comparison |
---|---|---|---|
Antibacterial | Derivative 4g | < 10 µM | More effective than ampicillin |
Antioxidant | Derivative 4j | 0.072 mM | Comparable to BHT |
Cytotoxicity | Derivative 4d | 75.1 µM | Significant against HCT-116 cells |
Properties
IUPAC Name |
benzyl oxane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.